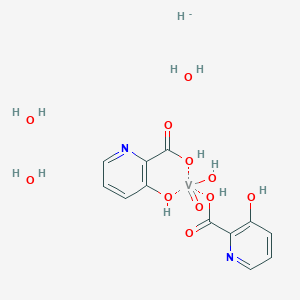
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes vanadium, a transition metal, and 3-hydroxypyridine-2-carboxylic acid, a derivative of pyridine The trihydrate form indicates that the compound includes three molecules of water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium compounds with 3-hydroxypyridine-2-carboxylic acid under controlled conditions. One common method involves dissolving vanadium pentoxide in an acidic medium, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by crystallization, and the trihydrate form is obtained by recrystallization from water .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the pyridine ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Vanadium oxides and hydroxylated derivatives.
Reduction: Reduced vanadium species and modified pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
科学的研究の応用
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphatases.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes. The vanadium center can mimic phosphate groups, allowing the compound to inhibit phosphatases by binding to their active sites. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A simpler derivative of pyridine without the vanadium center.
Vanadium oxides: Compounds containing vanadium in various oxidation states but lacking the organic pyridine component.
Hydroxyvanadium complexes: Other complexes containing vanadium and hydroxyl groups but with different organic ligands.
Uniqueness
Hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is unique due to its combination of a transition metal (vanadium) with an organic ligand (3-hydroxypyridine-2-carboxylic acid) and its trihydrate form. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
特性
分子式 |
C12H18N2O11V- |
|---|---|
分子量 |
417.22 g/mol |
IUPAC名 |
hydride;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1;-1/p-1 |
InChIキー |
KKEKPAVATUVHPN-UHFFFAOYSA-M |
正規SMILES |
[H-].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


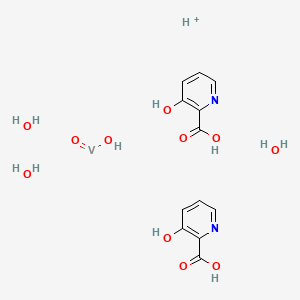
![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)
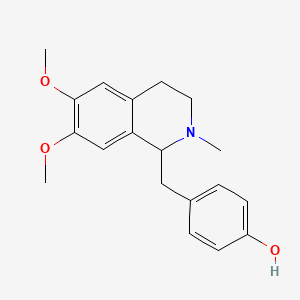
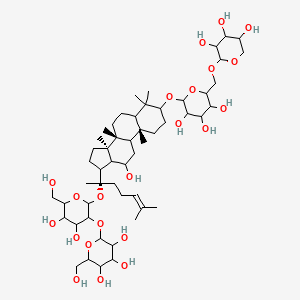

![(1S,3E,5R,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780559.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780571.png)
![(2S,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780574.png)
![(1S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780579.png)
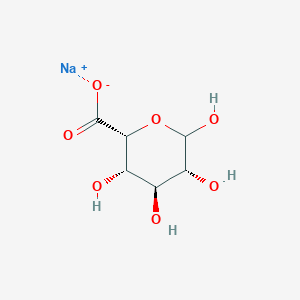
![2-[2-[[(4R,6aR,6bS,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780591.png)
![(4S,6aR,6bR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780593.png)
